Cas no 1805262-02-5 (Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate)

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl, iodo, and nitro substituents—enhance reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The electron-withdrawing nitro group and electron-deficient pyridine core facilitate further derivatization, while the difluoromethyl group offers metabolic stability in bioactive compounds. The iodine atom serves as a valuable handle for metal-catalyzed transformations, such as Suzuki or Sonogashira couplings. This compound is particularly useful in the development of fluorinated heterocycles, where its well-defined reactivity profile supports efficient scaffold diversification. Suitable for controlled, high-precision synthetic applications.
Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate structure
1805262-02-5 structure
Product name:Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate
CAS No:1805262-02-5
MF:C8H5F2IN2O4
MW:358.037581205368
CID:4894450

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate
    • Inchi: 1S/C8H5F2IN2O4/c1-17-8(14)3-2-12-7(13(15)16)5(11)4(3)6(9)10/h2,6H,1H3
    • InChI Key: JAJIVLDGPKBXAC-UHFFFAOYSA-N
    • SMILES: IC1C([N+](=O)[O-])=NC=C(C(=O)OC)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 2.1
  • Topological Polar Surface Area: 85

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029021510-1g
Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate
1805262-02-5 95%
1g
$3,010.80 2022-04-01
Alichem
A029021510-250mg
Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate
1805262-02-5 95%
250mg
$999.60 2022-04-01
Alichem
A029021510-500mg
Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate
1805262-02-5 95%
500mg
$1,685.00 2022-04-01

Additional information on Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate (CAS No. 1805262-02-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate (CAS No. 1805262-02-5) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered considerable attention due to its utility in the development of novel therapeutic agents. The presence of both difluoromethyl and iodo substituents, along with the nitropyridine core, makes it a valuable building block for synthetic chemists working on complex molecular architectures.

The chemical structure of Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate encompasses several key functional groups that contribute to its reactivity and applicability. The difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in recent years, leading to the discovery of several promising small-molecule inhibitors targeting various biological pathways.

In the realm of medicinal chemistry, the iodo substituent on the pyridine ring provides a strategic handle for further functionalization via cross-coupling reactions. These reactions are fundamental in constructing intricate molecular frameworks, enabling the synthesis of complex pharmacophores. The ability to introduce diverse substituents at specific positions through such transformations has made this compound an indispensable tool in drug discovery pipelines.

The nitropyridine core of Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate is another critical feature that contributes to its versatility. Nitroaromatic compounds have long been recognized for their biological activity, and modifications of the pyridine ring have led to the development of drugs with diverse therapeutic effects. Recent studies have highlighted the potential of nitropyridines as scaffolds for antimicrobial and anticancer agents, further underscoring the importance of this intermediate.

The synthesis of Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate involves a series of well-established chemical transformations that highlight its synthetic utility. The introduction of the difluoromethyl group typically employs fluorinating agents under controlled conditions, ensuring high selectivity and yield. Subsequent iodination and nitration steps further refine the molecular structure, preparing it for subsequent derivatization.

The application of this compound extends beyond traditional pharmaceuticals into other areas such as materials science and agrochemicals. The unique electronic properties conferred by the difluoromethyl and iodo groups make it a candidate for developing advanced materials with tailored functionalities. Additionally, its structural motifs have been explored in the design of novel pesticides and herbicides, demonstrating its broad applicability.

In recent years, there has been a surge in research focused on developing more efficient synthetic routes for Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate. Advances in green chemistry principles have encouraged the adoption of sustainable methodologies that minimize waste and reduce environmental impact. These efforts have led to innovative catalytic systems and solvent-free reactions, enhancing both efficiency and sustainability in its production.

The role of computational chemistry in optimizing synthetic pathways for this compound cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for high-yield transformations. By leveraging computational tools, researchers can accelerate the discovery process and reduce experimental trial-and-error, ultimately leading to more cost-effective and scalable production methods.

The biological activity of derivatives derived from Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate has been extensively studied in recent literature. Several analogs have shown promising results in preclinical trials as inhibitors of key enzymes involved in cancer progression and inflammatory diseases. The ability to fine-tune the molecular structure through strategic functionalization has allowed researchers to modulate potency and selectivity, bringing us closer to identifying novel therapeutic agents.

The future prospects for Methyl 4-(difluoromethyl)-3-iodo-2-nitropyridine-5-carboxylate are bright, with ongoing research uncovering new applications and synthetic possibilities. As our understanding of biological pathways continues to expand, so too does the demand for sophisticated molecular tools like this intermediate. Its unique combination of structural features ensures that it will remain a cornerstone in pharmaceutical synthesis for years to come.

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